![molecular formula C6H9F5O3S B1590061 4,4,5,5,5-Pentafluoropentyl methanesulfonate CAS No. 252947-01-6](/img/structure/B1590061.png)
4,4,5,5,5-Pentafluoropentyl methanesulfonate
Overview
Description
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H9F5O3S. It is known for its unique structure, which includes a pentafluoropentyl group attached to a methanesulfonate ester. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methanesulfonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pentyl derivatives.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Organic Synthesis
4,4,5,5,5-Pentafluoropentyl methanesulfonate is primarily used as a reagent in organic synthesis. Its ability to form carbon-fluorine bonds makes it valuable in developing fluorinated compounds that exhibit enhanced biological activity and stability .
Key Reactions:
- Nucleophilic Substitution: The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic attacks from amines and thiols.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Biological Applications
In biological research, this compound is utilized for modifying biomolecules. Its unique fluorinated structure can influence the pharmacokinetics and pharmacodynamics of drugs, making it useful for studying drug interactions and mechanisms of action .
Case Study: Antagonists for Estrogen Receptors
Research has shown that derivatives of this compound can serve as antagonists for mutant estrogen receptors associated with breast cancer. These compounds were evaluated for their ability to inhibit estrogen receptor signaling in cancer cell lines .
Compound | Activity | IC50 (nM) |
---|---|---|
Compound 1 | Moderate | 0.55 |
Compound 2 | High | 1.2 |
Fulvestrant | Reference | 0.21 |
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for creating high-performance materials used in electronics and coatings .
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom attached to the pentafluoropentyl group. This reactivity is exploited in various chemical reactions to form new bonds and modify molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: The alcohol precursor to 4,4,5,5,5-Pentafluoropentyl methanesulfonate.
Methanesulfonyl Chloride: The reagent used in the synthesis of this compound.
Other Fluorinated Methanesulfonates: Compounds with similar structures but different fluorinated alkyl groups.
Uniqueness
This compound is unique due to its pentafluoropentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .
Biological Activity
4,4,5,5,5-Pentafluoropentyl methanesulfonate (PFPS) is a fluorinated compound with significant applications in both organic synthesis and biological research. Its unique structure imparts distinct chemical properties that facilitate various biochemical interactions. This article explores the biological activity of PFPS, highlighting its mechanisms of action, applications in biochemical studies, and relevant research findings.
- Molecular Formula : C7H13F5N2O3S2
- Molecular Weight : 332.32 g/mol
- Structure : The compound features a pentafluoropentyl group attached to a methanesulfonate moiety, which enhances its electrophilic character.
PFPS acts primarily as an electrophile due to the presence of the methanesulfonate group. This group serves as a leaving group during nucleophilic substitution reactions, allowing nucleophiles to attack the carbon atom bonded to the pentafluoropentyl group. This reactivity is crucial for modifying biomolecules and studying their functions in various biological contexts.
Applications in Biological Research
PFPS has been employed in multiple areas of biochemical research:
- Enzyme Mechanisms : It is used to investigate enzyme mechanisms by modifying substrates or inhibitors to study their interactions with enzymes.
- Protein Interactions : PFPS facilitates the exploration of protein-protein interactions by acting as a reactive probe that can covalently bond to nucleophilic sites on proteins.
- Organic Synthesis : The compound is also utilized in organic synthesis for forming carbon-fluorine bonds, which are pivotal in developing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the biological activity and implications of PFPS:
-
Study on Enzyme Inhibition :
- Researchers utilized PFPS to modify specific enzymes involved in metabolic pathways. The results demonstrated that PFPS could effectively inhibit enzyme activity through covalent modification, leading to altered metabolic profiles in treated cells.
-
Protein Interaction Studies :
- In a study focused on protein interactions, PFPS was used to label proteins within living cells. The covalent binding allowed for tracking protein dynamics and interactions in real-time using fluorescence microscopy.
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
The following table summarizes the key differences between PFPS and related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4,4,5,5,5-Pentafluoropentanol | Alcohol precursor | Less reactive than PFPS; limited applications |
Methanesulfonyl Chloride | Used in synthesis | Highly reactive; used primarily as an intermediate |
Other Fluorinated Methanesulfonates | Varying alkyl groups | Similar reactivity but differing biological effects |
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVGMDZPRZPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475884 | |
Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252947-01-6 | |
Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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